

Application Notes and Protocols: Synthesis of Phenyl Isonicotinate

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Compound of Interest

Compound Name: Phenyl isonicotinate

CAS No.: 94-00-8

Cat. No.: B1268362

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Introduction

Phenyl isonicotinate is a chemical compound of interest in organic synthesis and medicinal chemistry, serving as a key intermediate in the development of various pharmaceutical agents. It is the ester formed from isonicotinic acid and phenol. This document provides a detailed protocol for the synthesis of **phenyl isonicotinate**, primarily focusing on the acylation of phenol using an activated derivative of isonicotinic acid, specifically isonicotinoyl chloride. This method is generally preferred over direct esterification with the carboxylic acid due to the low nucleophilicity of the phenolic hydroxyl group.^{[1][2]}

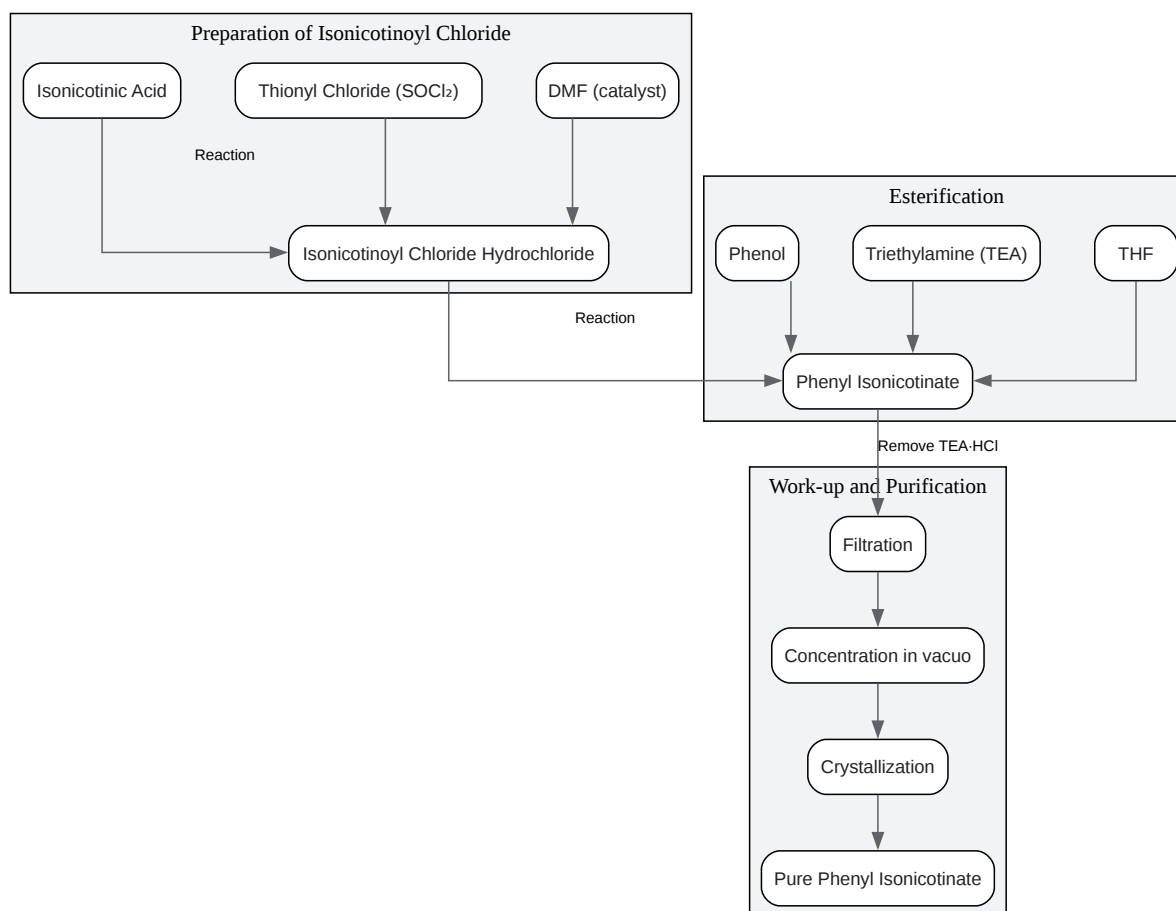
Reaction Scheme

The synthesis proceeds in two main stages: the activation of isonicotinic acid to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂), followed by the esterification reaction with phenol in the presence of a base like triethylamine (TEA) to neutralize the generated HCl.

Stage 1: Formation of Isonicotinoyl Chloride Hydrochloride

Stage 2: Esterification

A logical workflow for this synthesis is presented below.



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Figure 1: Experimental workflow for the synthesis of **phenyl isonicotinate**.

Materials and Equipment

Reagents:

- Isonicotinic Acid
- Thionyl Chloride (SOCl₂)
- N,N-Dimethylformamide (DMF)
- Phenol
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Hexane
- Activated Carbon
- Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

- Round-bottom flasks
- Reflux condenser with a drying tube
- Stirring plate and magnetic stir bars
- Dropping funnel
- Ice bath
- Rotary evaporator

- Büchner funnel and filter paper
- Standard laboratory glassware

Experimental Protocol

This protocol is adapted from a general procedure for preparing active esters of pyridine carboxylic acids.[3]

Part 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

- To a stirred mixture of isonicotinic acid (e.g., 24.6 g, 0.2 mol) and a catalytic amount of DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature in a fume hood.
- A vigorous evolution of gas (SO_2 and HCl) will occur. The reaction is exothermic, and the temperature may rise to around 40°C.
- Continue stirring for approximately 30 minutes, by which time all the solid isonicotinic acid should have dissolved.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- Add diethyl ether (200 mL) to the residue and stir to precipitate the product.
- Filter the crude product, wash it with diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoyl chloride hydrochloride as a white crystalline solid, which is sufficiently pure for the next step.[3]

Part 2: Synthesis of **Phenyl Isonicotinate**

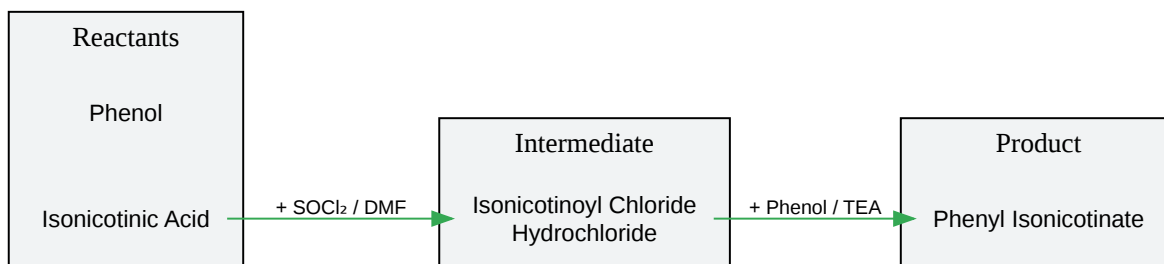
- In a round-bottom flask, prepare a suspension of isonicotinoyl chloride hydrochloride (e.g., 0.05 mol) and phenol (e.g., 0.05 mol) in anhydrous THF (100 mL).
- Cool the stirred suspension in an ice bath.
- Slowly add triethylamine (e.g., 0.14 mol) to the suspension over a period of 10 minutes.
- Remove the ice bath and continue stirring the suspension at room temperature for 12 hours.

- After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate in vacuo to obtain the crude product.

Part 3: Purification

- Dissolve the crude residue in a suitable solvent like hexane (e.g., 300 mL).
- Treat the solution with a small amount of activated carbon to remove colored impurities.
- Filter the solution to remove the activated carbon.
- Remove the solvent under reduced pressure. The resulting product can be further purified by crystallization (e.g., from 2-propanol or hexane) to yield pure **phenyl isonicotinate**.

The overall chemical transformation is depicted in the diagram below.



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Figure 2: Key stages in the synthesis of **phenyl isonicotinate**.

Data Presentation

Table 1: Physical and Chemical Properties of **Phenyl Isonicotinate**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	[4]
Molecular Weight	199.20 g/mol	[4]
Appearance	White to light yellow powder/crystal	
Melting Point	70.0 - 73.0 °C	[5]
Boiling Point	338.9 ± 15.0 °C (Predicted)	[5]

| CAS Number | 94-00-8 [[4] |

Table 2: Characterization Data for Similar Isonicotinic Acid Esters Note: Specific data for **Phenyl Isonicotinate** was not fully detailed in the provided search results. The following data for a similar active ester, Isonicotinic acid 4-nitrophenyl ester, is provided for illustrative purposes.[3]

Data Type	Observed Peaks / Values
¹ H-NMR (300 MHz, CDCl ₃)	δ: 8.88 (m, 2H), 8.35 (m, 2H), 7.99 (m, 2H), 7.44 (m, 2H)
¹³ C-NMR (63 MHz, CDCl ₃)	δ: 162.80, 154.91, 150.88, 146.0, 135.76, 125.31, 123.05, 122.32
Mass Spec (EI)	m/z: 245 (M ⁺), 106, 78, 51

| IR (KBr pellet, cm⁻¹) | 3462, 3116, 1746 (C=O stretch), 1615, 1594, 1525, 1357 |

Safety and Handling

- Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

- **Phenyl Isonicotinate:** Causes skin irritation and serious eye damage.[4] Avoid contact with skin and eyes.
- Phenol: Toxic and corrosive. Can cause severe skin burns.
- Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
- The overall reaction should be conducted in a fume hood, and appropriate safety precautions for handling corrosive and toxic reagents should be strictly followed.

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